3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid
Description
3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid is a sulfonamide-containing carboxylic acid derivative characterized by a 2,6-dichlorophenyl group attached via a sulfonylamino linker to a propanoic acid backbone. Its molecular formula is C₉H₈Cl₂NO₄S (molecular weight: 297.13 g/mol).
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO4S/c10-6-2-1-3-7(11)9(6)17(15,16)12-5-4-8(13)14/h1-3,12H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZFPJUXLAZZRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 3-aminopropanoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Properties
One of the most significant applications of 3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid is its role as an anticancer agent. Research indicates that this compound acts as a selective inhibitor of the L-type amino acid transporter 1 (LAT1), which is overexpressed in many tumor cells. By inhibiting LAT1, the compound disrupts the supply of essential amino acids to cancer cells, thereby suppressing their growth.
Case Study: LAT1 Inhibition
- Study Reference : A patent describes the synthesis and application of this compound as a LAT1 inhibitor, highlighting its effectiveness in treating various types of cancer, including fibroma and lymphoma .
- Mechanism : The inhibition of LAT1 leads to reduced availability of leucine, an amino acid crucial for tumor cell proliferation. This suggests that the compound could be developed into a therapeutic agent with minimal side effects compared to traditional chemotherapy .
Pharmaceutical Formulations
The compound can be formulated into various pharmaceutical compositions, including injections. The formulations are designed to enhance solubility and stability, which are critical for effective delivery in clinical settings.
Formulation Characteristics
- pH Stability : The optimal pH for injectable formulations is typically maintained between 3 to 6, ensuring drug stability and bioavailability .
- Administration Routes : Potential routes include intravenous, subcutaneous, and intramuscular injections, allowing flexibility in treatment protocols .
Structure-Activity Relationship (SAR)
Research on structural modifications of sulfonamide derivatives has shown that certain changes can enhance the anticancer potency of compounds similar to this compound.
Data Table: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Addition of naphthalen-2-yl group | Increases antimicrobial activity against resistant strains |
| Variations in sulfonamide structure | Alters potency against cancer cell lines |
Broader Pharmacological Applications
Beyond oncology, there is potential for this compound in other therapeutic areas. Its sulfonamide structure allows it to interact with various biological targets.
Potential Applications
- Antimicrobial Activity : Preliminary studies suggest that modifications to the sulfonamide structure can yield compounds with significant antimicrobial properties against resistant bacterial strains .
- Neurological Disorders : Compounds with similar structures have been explored for their effects on neurotransmitter receptors, indicating potential applications in treating neurological conditions .
Mechanism of Action
The mechanism of action of 3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their structure and function. This interaction can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Positional Isomers: 2- vs. 3-Substituted Derivatives
- 3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid (sc-346096): The sulfonamide group is at the β-position (C3) of the propanoic acid chain. This configuration may enhance steric accessibility for target binding compared to C2-substituted analogs.
- 2-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid (sc-352105): The sulfonamide group is at the α-position (C2).
| Property | 3-Substituted Derivative (sc-346096) | 2-Substituted Derivative (sc-352105) |
|---|---|---|
| Position of Sulfonamide | C3 | C2 |
| Molecular Weight | 297.13 g/mol | 297.13 g/mol |
| Price (1 g) | $321.00 | $399.00 |
| Likely Solubility | Moderate in polar solvents | Lower due to proximity to COOH |
Key Insight : The 3-substituted variant is more cost-effective, suggesting easier synthesis or higher demand. The positional difference may influence target selectivity in biological systems .
Substituent Variations: Phenyl vs. Dichlorophenyl Groups
- 2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid (CAS 1008423-33-3): Features a phenyl group at C3 of the propanoic acid chain. This addition increases hydrophobicity (molecular weight: 374.1 g/mol) and may sterically hinder interactions with flat binding pockets.
| Property | 3-Phenyl Derivative (CAS 1008423-33-3) | Target Compound |
|---|---|---|
| Substituent at C3 | Phenyl | H (unsubstituted) |
| Molecular Weight | 374.1 g/mol | 297.13 g/mol |
| Hydrophobicity | Higher | Moderate |
Key Insight : The phenyl-substituted derivative may exhibit enhanced membrane permeability but reduced solubility in aqueous media, limiting its utility in certain assays .
Protective Group Comparisons: Sulfonamide vs. Boc-Protected Analogs
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,6-dichlorophenyl)propanoic acid (CAS 261380-30-7): A Boc-protected amino acid derivative. The tert-butoxycarbonyl (Boc) group is acid-labile, commonly used in peptide synthesis.
- This compound: The sulfonamide group is chemically stable under acidic conditions, making it suitable for prolonged biological studies.
| Property | Boc-Protected Derivative | Target Compound |
|---|---|---|
| Protective Group | Boc (acid-labile) | Sulfonamide |
| Stability in Acid | Low | High |
| Applications | Peptide synthesis | Enzyme inhibition |
Key Insight : The sulfonamide’s stability contrasts with the Boc group’s transient protection, highlighting divergent applications in synthesis vs. functional studies .
Functional Group Modifications: Hydroxyphenyl vs. Dichlorophenyl Derivatives
- This compound: The electron-withdrawing chlorine atoms enhance lipophilicity and may confer electrophilic properties.
| Property | 4-Hydroxyphenyl Derivative | Target Compound |
|---|---|---|
| Phenyl Substituent | -OH (hydrophilic) | -Cl (lipophilic) |
| Likely Bioactivity | Antioxidant, receptor agonism | Enzyme inhibition |
Key Insight : Chlorine substituents may improve target affinity in hydrophobic binding pockets, whereas hydroxyl groups favor polar interactions .
Biological Activity
3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid, also known by its CAS number 612042-78-1, has garnered attention in recent pharmacological research due to its potential biological activities. This compound features a sulfonamide group which is known for various biological implications, particularly in medicinal chemistry.
- Molecular Formula : C9H8Cl2N1O2S1
- Molecular Weight : 219.06 g/mol
- CAS Number : 612042-78-1
The biological activity of this compound is primarily attributed to its interaction with specific biological pathways. One significant aspect is its potential as an inhibitor of the L-type amino acid transporter 1 (LAT1). LAT1 is highly expressed in tumor cells and plays a crucial role in transporting essential amino acids, which are vital for tumor growth and survival. Inhibition of LAT1 can lead to reduced nutrient supply to tumors, making it a promising target for anticancer therapies .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit selective inhibitory activity against LAT1. This selectivity suggests that the compound could serve as an antitumor agent with minimal side effects compared to traditional chemotherapeutics .
In a study evaluating various sulfonamide derivatives, it was found that certain structural modifications could enhance the potency against cancer cell lines. The presence of the dichlorophenyl group appears to contribute positively to the antitumor efficacy by increasing lipophilicity and facilitating cellular uptake .
Antimicrobial Activity
Additionally, compounds with similar sulfonamide structures have shown promising results against bacterial pathogens, particularly Chlamydia trachomatis. The biological evaluation of these compounds demonstrated selective toxicity towards Chlamydia, sparing host cells from damage. This selectivity is crucial for developing new treatments for chlamydial infections, which currently lack FDA-approved specific therapies .
Case Study 1: LAT1 Inhibition
A recent study highlighted the development of novel compounds targeting LAT1. Among these, derivatives of this compound were synthesized and tested for their ability to inhibit LAT1-mediated transport. Results showed a significant reduction in leucine uptake in tumor cells treated with these derivatives, suggesting their potential as effective antitumor agents .
Case Study 2: Antichlamydial Activity
Another investigation focused on the antimicrobial properties of sulfonamide derivatives against C. trachomatis. The study reported that certain analogs derived from this compound exhibited effective growth inhibition of C. trachomatis without affecting mammalian cell viability. This finding underscores the compound's potential in developing targeted therapies for sexually transmitted infections .
Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for 3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid?
Methodological Answer:
A common approach involves sulfonylation of a propanoic acid precursor. For example:
React 3-aminopropanoic acid with 2,6-dichlorophenylsulfonyl chloride under controlled pH (e.g., in a buffered aqueous solution or using a base like pyridine to neutralize HCl byproducts).
Purify the product via recrystallization or column chromatography to remove unreacted reagents.
Confirm the structure using NMR and mass spectrometry.
This method aligns with sulfonylation strategies observed in related compounds, such as 3-[(2,5-dichlorophenyl)sulfonyl]propanoic acid synthesis . For optimization, consider varying reaction solvents (e.g., DMF, THF) and temperatures .
Basic: What are the key spectroscopic characteristics for structural identification?
Methodological Answer:
- NMR (¹H/¹³C):
- The sulfonamide group (SO₂NH) typically shows a singlet near δ 3.0–3.5 ppm (¹H) and δ 40–50 ppm (¹³C).
- The 2,6-dichlorophenyl group exhibits aromatic protons as a doublet (δ 7.2–7.8 ppm) due to para-substitution.
- IR: Strong absorption bands for sulfonyl (S=O, ~1350–1150 cm⁻¹) and carboxylic acid (O–H, ~2500–3300 cm⁻¹; C=O, ~1700 cm⁻¹).
- Mass Spectrometry: Look for molecular ion peaks matching the molecular weight (e.g., [M+H]⁺ at m/z ~338.1 for C₉H₈Cl₂NO₄S).
Reference high-resolution data from databases like NIST Chemistry WebBook for validation .
Advanced: How to resolve discrepancies in NMR data for structural confirmation?
Methodological Answer:
Discrepancies often arise from tautomerism, impurities, or solvent effects. To address this:
Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity between the sulfonamide, aromatic, and carboxylic acid groups.
Compare experimental data with computational predictions (DFT calculations) or published spectra of structurally similar compounds, such as 3-[1-(3,5-dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid .
Employ deuterated solvents (e.g., DMSO-d₆) to minimize solvent interference.
Verify purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .
Advanced: What strategies optimize yield in multi-step synthesis?
Methodological Answer:
Stepwise Monitoring: Use TLC or in-situ IR to track intermediate formation (e.g., sulfonamide bond formation).
Catalyst Optimization: Explore catalysts like 4-DMAP for sulfonylation, as seen in phenylcarbamoyl amino propanesulfonate synthesis .
Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity but may require post-reaction neutralization.
Temperature Control: Maintain mild conditions (0–25°C) to prevent decomposition of the acid group.
Workup Procedures: Use acid-base extraction to isolate the carboxylic acid product efficiently .
Basic: What are the handling and storage recommendations for this compound?
Methodological Answer:
- Storage: Keep in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonamide group or carboxylic acid dimerization.
- Safety: Use PPE (gloves, goggles) due to potential irritancy. Refer to SDS guidelines for sulfonic acid derivatives, which recommend avoiding inhalation and direct skin contact .
- Stability Testing: Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to assess shelf life .
Advanced: How to analyze biological activity in enzyme inhibition studies?
Methodological Answer:
Target Selection: Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, matrix metalloproteinases).
Assay Design:
- Use fluorescence-based assays (e.g., FITC-labeled substrates) to measure inhibition kinetics.
- Include positive controls (e.g., acetazolamide for carbonic anhydrase).
Data Interpretation: Calculate IC₅₀ values and compare with structurally related NSAIDs like diclofenac, which shares the 2,6-dichlorophenyl motif .
Molecular Docking: Model interactions between the sulfonamide group and enzyme active sites using software like AutoDock Vina .
Basic: How to validate purity for pharmacological studies?
Methodological Answer:
HPLC: Use a reversed-phase column with UV detection at 254 nm. Acceptable purity is ≥95% (area normalization).
Elemental Analysis: Confirm C, H, N, S, and Cl content within ±0.4% of theoretical values.
Melting Point: Compare with literature values (e.g., 85–89°C for related propanoic acid derivatives ).
Karl Fischer Titration: Ensure water content <0.5% to prevent hydrolysis during storage .
Advanced: How to address solubility challenges in aqueous assays?
Methodological Answer:
pH Adjustment: Ionize the carboxylic acid group by preparing sodium/potassium salts (solubility >10 mg/mL at pH 7.4) .
Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins.
Surfactants: Add Tween-80 or Triton X-100 (0.01–0.1%) for colloidal dispersion.
Sonication: Briefly sonicate (30 sec, 40 kHz) the compound in buffer to disrupt aggregates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
